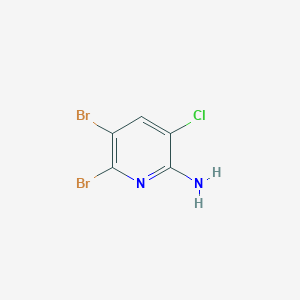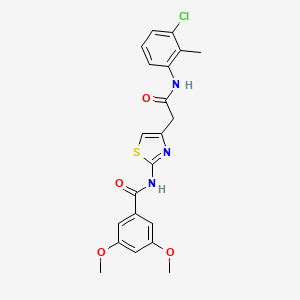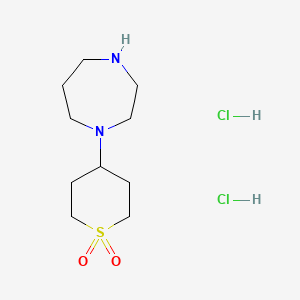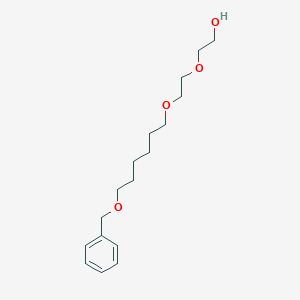
Ethyl 4-(allylamino)-2-quinazolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(allylamino)-2-quinazolinecarboxylate, also known as EAAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EAAQ is a quinazoline derivative that has been synthesized using various methods and has demonstrated promising results in biochemical and physiological studies.
作用機序
The mechanism of action of Ethyl 4-(allylamino)-2-quinazolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and oxidative stress. Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in cancer cell invasion and metastasis. Ethyl 4-(allylamino)-2-quinazolinecarboxylate has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and oxidative stress, and the improvement of cognitive function. Ethyl 4-(allylamino)-2-quinazolinecarboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using Ethyl 4-(allylamino)-2-quinazolinecarboxylate in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation and oxidative stress. Ethyl 4-(allylamino)-2-quinazolinecarboxylate is also relatively easy to synthesize and has a high yield. However, one limitation of using Ethyl 4-(allylamino)-2-quinazolinecarboxylate in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.
将来の方向性
There are several future directions for further research on Ethyl 4-(allylamino)-2-quinazolinecarboxylate. One direction is to investigate its potential applications in other fields, such as autoimmune diseases and infectious diseases. Another direction is to study its mechanism of action in more detail, which can provide insights into its potential therapeutic targets. Additionally, future research can focus on optimizing the synthesis method of Ethyl 4-(allylamino)-2-quinazolinecarboxylate to improve its yield and purity.
合成法
Ethyl 4-(allylamino)-2-quinazolinecarboxylate can be synthesized using various methods, including the reaction of 4-chloro-2-quinazolinecarboxylic acid with allylamine and ethyl chloroformate. Another method involves the reaction of 4-amino-2-quinazolinecarboxylic acid with allyl chloroformate and triethylamine. The resulting product is then treated with ethyl chloroformate to obtain Ethyl 4-(allylamino)-2-quinazolinecarboxylate. The yield of Ethyl 4-(allylamino)-2-quinazolinecarboxylate using these methods ranges from 60% to 80%.
科学的研究の応用
Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been studied extensively for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to reduce inflammation and oxidative stress, which are major risk factors for cardiovascular disease. In neurological disorders, Ethyl 4-(allylamino)-2-quinazolinecarboxylate has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
ethyl 4-(prop-2-enylamino)quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-9-15-12-10-7-5-6-8-11(10)16-13(17-12)14(18)19-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLUATGKZXTFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(allylamino)-2-quinazolinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)


![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)





![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)
![2-(5-Cyanopyridin-2-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2933882.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)